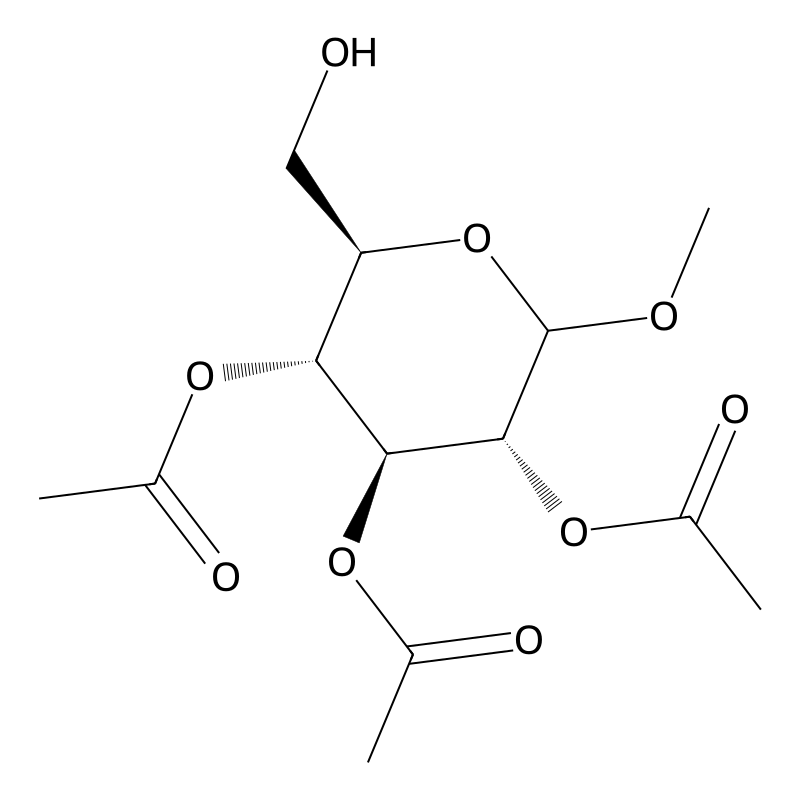

methyl 2,3,4-tri-O-acetylglucopyranoside

Content Navigation

Starting from unprotected methyl glucoside, achieving selective 6-OH modification requires multi-step protection with typical yields

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Methyl 2,3,4-tri-O-acetylglucopyranoside is a partially protected carbohydrate derivative where the secondary hydroxyl groups at positions 2, 3, and 4 are acetylated, leaving the primary hydroxyl at the 6-position strategically available for chemical modification. This specific protection pattern makes it a valuable building block in multi-step syntheses, enabling direct and selective functionalization at the most reactive primary carbon. Its acetylated nature generally confers improved solubility in common organic solvents compared to its unprotected precursor, methyl α-D-glucopyranoside, facilitating its use in a wide range of synthetic organic chemistry applications. [REFS-1, REFS-2]

References

- [1] Tsvetkov, Y.E., et al. Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. *Russian Journal of Bioorganic Chemistry*, 47(1), 99-102 (2021).

- [2] Sameni, J., Krigstin, S., & Sain, M. Solubility of Lignin and Acetylated Lignin in Organic Solvents. *BioResources*, 12(1), 1548-1565 (2017).

Procuring a generic substitute for methyl 2,3,4-tri-O-acetylglucopyranoside introduces significant process inefficiencies and yield losses. Starting with the unprotected precursor, methyl α-D-glucopyranoside, necessitates a complex, multi-step synthesis to achieve selective protection of the 2,3,4-hydroxyls, with regioselective acetylation of the primary 6-OH often yielding only 40-50%. [1] Conversely, using the fully protected methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside requires a dedicated, and often difficult, selective deprotection step at the primary 6-position, which can suffer from low selectivity and introduce additional purification challenges. Therefore, this specific intermediate eliminates these costly and time-consuming steps, providing a direct and more efficient route to 6-O-substituted glucopyranosides.

Eliminates Multi-Step Protection Steps

Using methyl 2,3,4-tri-O-acetylglucopyranoside as a starting material provides a direct, single-step pathway to 6-O-functionalized derivatives. In contrast, achieving the same intermediate functionality starting from the unprotected methyl α-D-glucopyranoside requires a minimum of three sequential reactions: selective protection of the 4- and 6-hydroxyls (e.g., benzylidenation), protection of the 2- and 3-hydroxyls (e.g., acetylation/benzoylation), and finally, selective deprotection of the 6-position. [1] This alternative route significantly increases process time, solvent usage, and purification requirements.

| Evidence Dimension | Number of Synthetic Steps to a 6-OH Free, 2,3,4-Protected Intermediate |

| Target Compound Data | 0 steps (procured directly) |

| Comparator Or Baseline | Methyl α-D-glucopyranoside: 3+ steps (e.g., benzylidenation, acetylation, reductive opening) |

| Quantified Difference | Saves at least 3 synthetic steps and associated purifications |

| Conditions | Standard laboratory synthesis of selectively protected glycosides. |

This compound eliminates multiple synthetic steps, saving significant time, labor, and material costs for labs producing 6-O-modified glucosides.

Enhanced Organic Solubility

The presence of three acetyl groups significantly enhances the solubility of this compound in common organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, compared to its non-acetylated precursor, methyl α-D-glucopyranoside. Studies on various polysaccharides and lignins consistently show that acetylation dramatically improves solubility in organic media. [REFS-1, REFS-2] While methyl α-D-glucopyranoside is primarily soluble in polar protic solvents like water and methanol, this tri-O-acetylated derivative is compatible with a broader range of aprotic conditions required for many common modifications (e.g., tosylation, silylation, etherification).

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Soluble in a broad range of common organic synthesis solvents (e.g., DCM, Chloroform, Ethyl Acetate). |

| Comparator Or Baseline | Methyl α-D-glucopyranoside: Poorly soluble in most aprotic organic solvents, primarily soluble in water and alcohols. |

| Quantified Difference | Qualitatively higher solubility in solvents critical for anhydrous organic reactions. |

| Conditions | Standard laboratory temperature and pressure. |

Improved solubility prevents handling issues, allows for homogeneous reaction conditions, and expands the choice of compatible reagents and catalysts.

Precursor for 6-Deoxy-6-Iodo Sugars

This compound is an efficient precursor for the synthesis of key intermediates like methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside. A two-step sequence starting from methyl α-D-glucopyranoside, involving regioselective tosylation at the 6-position followed by acetylation and then displacement with iodide, provides the final iodo-sugar in a 48% overall yield. [1] The direct use of a pre-acetylated intermediate like methyl 2,3,4-tri-O-acetylglucopyranoside would streamline this process, starting from the tosylation or a direct iodination step, thereby improving the overall efficiency.

| Evidence Dimension | Overall Yield for a 2-Step Transformation |

| Target Compound Data | Not explicitly reported, but circumvents low-yield selective protection steps. |

| Comparator Or Baseline | Methyl α-D-glucopyranoside: 48% overall yield to methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside over 3 steps (tosylation, acetylation, iodination). |

| Quantified Difference | Significantly improves upon the <25% yield reported for routes that do not involve acetylation before the iodide displacement step. [<a href="https://pubs.acs.org/doi/abs/10.1021/jm00249a029" target="_blank">1</a>] |

| Conditions | Synthesis of 6-deoxy-6-iodo sugar via tosylate intermediate and sodium iodide displacement. |

For synthesizing important precursors like 6-deoxy and 6-amino sugars, starting with this compound provides a more reliable and higher-yielding pathway compared to routes from the unprotected glycoside.

6-O-Substituted Glucoside Building Blocks

This compound is the logical choice for syntheses requiring modification at the C-6 position, such as the preparation of 6-O-tosyl, 6-azido, or 6-deoxy intermediates. The pre-protected 2,3,4-positions and free primary 6-OH allow for direct, high-yield functionalization, avoiding the complex and often low-yielding protection-deprotection sequences required when starting from other glucose derivatives. [1]

1→6 Linked Oligosaccharide Synthesis

As a glycosyl acceptor with a nucleophilic hydroxyl group specifically at the C-6 position, this compound is ideal for the synthesis of oligosaccharides containing a (1→6) linkage. Its solubility in common organic solvents facilitates efficient coupling with a variety of glycosyl donors under standard Koenigs-Knorr or other glycosylation conditions.

Glucuronic Acid Analog Intermediates

The primary alcohol at C-6 can be selectively oxidized to a carboxylic acid. This makes the compound a suitable starting material for the synthesis of methyl glucopyranosiduronates, which are key components of proteoglycans and various metabolites, after subsequent deprotection. [2]

References

- [1] Moore, J. A., & Muth, R. H. Synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside. *J. Med. Chem.*, 17(3), 360-361 (1974).

- [2] Bock, K., & Pedersen, C. Synthesis of methyl (methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate. *Acta Chemica Scandinavica, Series B*, 29, 682-684 (1975).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4